molecular formula C20H25NO2 B1663108 4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide CAS No. 300587-89-7

4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide

Cat. No. B1663108
M. Wt: 311.4 g/mol
InChI Key: XJYBAKSVSQKCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide, also known as DM-235, is a synthetic compound that belongs to the family of benzamide derivatives. DM-235 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • A study by Burgess et al. (1998) explored the molecular structures of compounds including one similar to the target chemical, focusing on the hydrogen-bonded dimeric pairs formed by these molecules. This research contributes to understanding the molecular interactions and structural features of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Reactions in Aprotic Solvents

  • Jackman, Petrei, and Smith (1991) examined the rates of exchange involving the dimethylphenolate ion in various aprotic solvents. This study is relevant for understanding the reactivity and behavior of similar compounds in different solvent environments (Jackman, Petrei, & Smith, 1991).

Tautomerism in NH-pyrazoles

  • The research by Cornago et al. (2009) on the structures of NH-pyrazoles, including compounds with methoxyphenyl groups, provides insights into the tautomerism in solution and the solid state. This is valuable for understanding the dynamic behavior of similar compounds (Cornago et al., 2009).

SAR of NPBWR1 Antagonists

  • Guerrero et al. (2013) conducted a study on the structure-activity relationships (SAR) of NPBWR1 antagonists, which included analysis of compounds with dimethylphenyl and methoxyphenyl regions. This research is pertinent to drug discovery and medicinal chemistry involving similar compounds (Guerrero et al., 2013).

Magnetic Properties of Copper(II) Complexes

  • Filkale and Gangwar (2020) investigated the synthesis, crystal structure, and magnetic properties of new trinuclear Copper(II) complexes, involving methoxyphenyl-iminomethyl compounds. This study contributes to the field of coordination chemistry and magnetic materials research (Filkale & Gangwar, 2020).

Capsaicinoid Crystal Structure

  • Park et al. (1995) determined the crystal structure of a capsaicinoid compound similar to the target chemical, providing insights into the molecular conformation and intermolecular interactions in the crystalline state (Park, Park, Lee, & Kim, 1995).

Spectroscopic and Electrochemical Properties

  • Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of diaryl quinone methides, including compounds with dimethylphenyl groups. Their work sheds light on the solvatochromic and acid-base properties of these molecules (Sarma, Kataky, & Baruah, 2007).

properties

CAS RN

300587-89-7

Product Name

4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C20H25NO2/c1-14-9-15(2)11-17(10-14)12-16(3)13-20(22)21-18-7-5-6-8-19(18)23-4/h5-11,16H,12-13H2,1-4H3,(H,21,22)

InChI Key

XJYBAKSVSQKCNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C

Purity

95%

synonyms

UCB-1244283;  4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide;                               N-(2-Methoxyphenyl)-β,3,5-trimethyl-benzenebutanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
Reactant of Route 3
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.